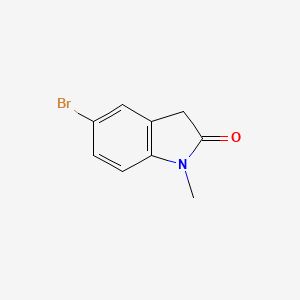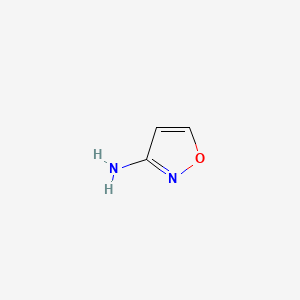![molecular formula C4H5N5S B1271205 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile CAS No. 338751-47-6](/img/structure/B1271205.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains an amino group (-NH2), a sulfanyl group (-SH), and a nitrile group (-CN).
科学的研究の応用
Synthesis and Characterization
Synthesis with Metal Ions : A study by Ghani and Alabdali (2022) described the synthesis of a ligand similar to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile, which interacted with gold (III) and nickel (II) ions. This ligand was synthesized from cyclization involving an α-amino nitrile compound and showed potential in forming complexes with square planar geometry, characterized using various spectroscopic techniques (Ghani & Alabdali, 2022).
Structural Analysis : Fizer et al. (2021) conducted a study focusing on the structural characterization of a triazole-containing amino acid derivative. The analysis involved X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT), providing insights into the molecular conformation and stability of the compound (Fizer et al., 2021).
Chemical Reactions
Novel Synthesis Methods : Krishna et al. (2015) presented a novel method for synthesizing medicinally important 5-amino-1,2,3-triazoles, including compounds similar to this compound. The method involved a Cs2CO3-catalyzed cycloaddition, demonstrating high yields and regioselectivity (Krishna, Ramachary & Peesapati, 2015).
Reaction with Sulfonyl Chlorides : Kornienko et al. (2014) investigated the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems. This study provides insights into the chemical behavior of triazole derivatives in reactions forming complex structures (Kornienko et al., 2014).
Coordination Polymers
Luminescent Properties : Qin et al. (2012) utilized a triazole derivative as a bridging ligand to create one-dimensional coordination polymers with luminescent properties. This application demonstrates the potential of triazole derivatives in material science, particularly in the development of novel luminescent materials (Qin et al., 2012).
Urease Inhibitory Studies : Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes using a mercaptoacetic acid substituted 1,2,4-triazole ligand. The study not only focused on the structural aspects but also explored the urease inhibitory activities of these complexes, highlighting the potential biomedical applications of triazole derivatives (Fang et al., 2019).
作用機序
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and immune response.
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
生化学分析
Biochemical Properties
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure is known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are crucial as they can modulate various biochemical pathways, leading to potential therapeutic applications. The sulfanyl group in this compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit kinases can lead to alterations in cell signaling pathways, affecting cell proliferation and apoptosis . Additionally, its interaction with lysine-specific demethylase 1 can result in changes in gene expression by modulating histone methylation patterns. These effects highlight the compound’s potential in regulating cellular functions and its therapeutic potential in diseases such as cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . The sulfanyl group can form covalent bonds with cysteine residues, further modulating protein function. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cell death and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, its interaction with binding proteins can affect its localization and distribution within tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZUIGJTJHBCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC1=NNC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365429 |
Source


|
| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338751-47-6 |
Source


|
| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)



![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)


